molecular formula C19H18N2O3 B2688679 1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 588674-24-2

1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2688679
CAS No.: 588674-24-2
M. Wt: 322.364
InChI Key: SEMMZRJUBMNCGN-UHFFFAOYSA-N
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Description

1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is a complex organic compound that belongs to the pyrazole family This compound is characterized by the presence of a benzyl group, a dimethoxyphenyl group, and a pyrazole ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to cyclization and functional group modifications to yield the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Replacement of the benzyl or dimethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction produces the alcohol derivative.

Scientific Research Applications

1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-yl methanol: Similar structure but with an alcohol group instead of an aldehyde.

Uniqueness

1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-benzyl-3-(3,4-dimethoxyphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-17-9-8-15(10-18(17)24-2)19-16(13-22)12-21(20-19)11-14-6-4-3-5-7-14/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMMZRJUBMNCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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